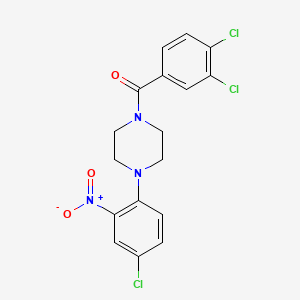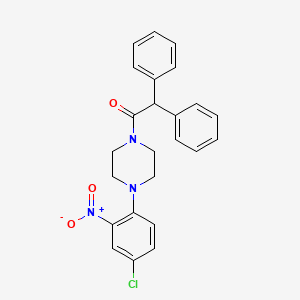
1-(4-chloro-2-nitrophenyl)-4-(diphenylacetyl)piperazine
Descripción general
Descripción
1-(4-chloro-2-nitrophenyl)-4-(diphenylacetyl)piperazine, also known as CPDP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CPDP is a piperazine derivative and belongs to the class of compounds known as diphenylmethylpiperazines.
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-(diphenylacetyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. This compound has been shown to increase the release of serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is involved in the regulation of mood and cognitive function. This compound has also been found to decrease the levels of corticosterone, a stress hormone, in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chloro-2-nitrophenyl)-4-(diphenylacetyl)piperazine has a number of advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, this compound has some limitations for use in lab experiments. It has relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-(4-chloro-2-nitrophenyl)-4-(diphenylacetyl)piperazine. One area of interest is its potential use as an antidepressant and anxiolytic agent. Further studies are needed to determine the efficacy and safety of this compound in these applications. Another area of interest is the role of this compound in the regulation of BDNF and corticosterone. Future research could investigate the mechanisms by which this compound affects these molecules and their potential implications for mood and cognitive function. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects that could enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained interest in scientific research due to its potential therapeutic applications. It has a high affinity for the serotonin 5-HT1A receptor and has been investigated for its potential use as an antidepressant and anxiolytic agent. This compound has a number of biochemical and physiological effects, including increasing the levels of BDNF in the hippocampus and decreasing the levels of corticosterone in the blood. Future research on this compound could investigate its potential therapeutic applications, its mechanisms of action, and its interactions with other compounds.
Aplicaciones Científicas De Investigación
1-(4-chloro-2-nitrophenyl)-4-(diphenylacetyl)piperazine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have a high affinity for the serotonin 5-HT1A receptor and has been investigated for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3/c25-20-11-12-21(22(17-20)28(30)31)26-13-15-27(16-14-26)24(29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBHIAZBGKMSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



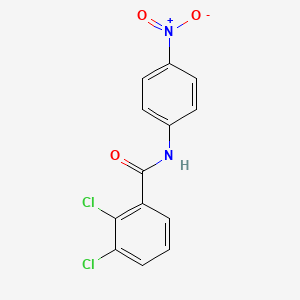

![3-bromo-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927096.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3927107.png)
![7-benzoyl-11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927108.png)
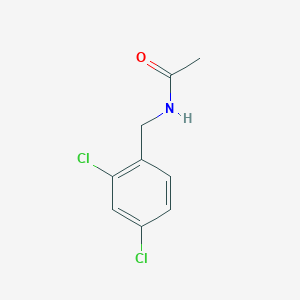
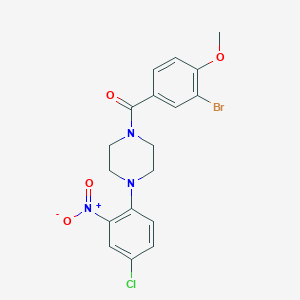

![11-(2-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927143.png)
![11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927147.png)
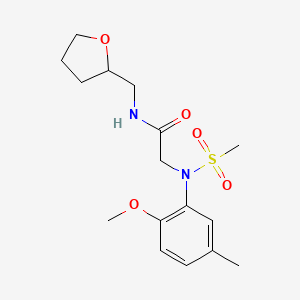
![4-(4-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpiperazine](/img/structure/B3927170.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3927175.png)
